4-Oxyacetic Acid Substituent Confers Optimal Inhibitory Potency in hnps-PLA2 Indole-3-Glyoxamide Series
In a direct comparative SAR study, indole-3-glyoxamide derivatives substituted with a 4-oxyacetic acid group consistently displayed the highest hnps-PLA2 inhibitory activity, surpassing the corresponding 5-oxyacetic acid analogs and all other substitution patterns examined. The clinical candidate LY315920 (varespladib), which incorporates this 4-oxyacetic acid motif, achieved an IC50 of 9 ± 1 nM in a chromogenic isolated enzyme assay [1][2]. This represents a marked improvement over the preceding indole-3-acetamide series, where the best compounds exhibited IC50 values in the sub-micromolar range [1].
| Evidence Dimension | hnps-PLA2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound class containing the 2-(1H-indol-4-yloxy)acetic acid motif: IC50 = 9 nM (exemplified by LY315920) |
| Comparator Or Baseline | Indole-3-glyoxamide with 5-oxyacetic acid: activity not explicitly quantified but reported as suboptimal; Best indole-3-acetamide: IC50 > 100 nM |
| Quantified Difference | Approximately >11-fold improvement over the best indole-3-acetamide class |
| Conditions | Chromogenic isolated enzyme assay using recombinant human group IIA sPLA2 |
Why This Matters
For researchers optimizing sPLA2 inhibitors, selecting the 4-oxyacetic acid regioisomer is not optional—it is essential for achieving low-nanomolar potency and clinical relevance.
- [1] Draheim SE, et al. J Med Chem. 1996;39(26):5159-5175. doi:10.1021/jm960487f. View Source
- [2] Snyder DW, et al. Pharmacology of LY315920/S-5920, a potent and selective secretory phospholipase A2 inhibitor. J Pharmacol Exp Ther. 1999;288(3):1117-1124. View Source
